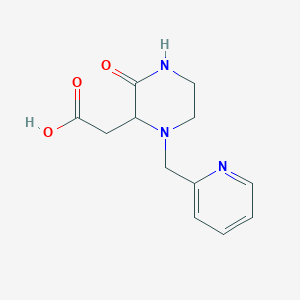
N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea, commonly known as CCTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCTU is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of CCTU involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit enzymes such as topoisomerase II and HIV-1 integrase, which are involved in DNA replication and viral replication, respectively. CCTU has also been found to inhibit cyclooxygenase enzymes, which are involved in the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
CCTU has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antitumor and antiviral activities, which make it a potential candidate for the development of anticancer and antiviral drugs. CCTU has also been found to exhibit anti-inflammatory and analgesic activities, which make it a potential candidate for the development of anti-inflammatory and analgesic drugs.
実験室実験の利点と制限
CCTU has several advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit various enzymes and proteins, which makes it a potential candidate for the development of drugs. However, one of the limitations is its toxicity, which makes it difficult to use in vivo experiments. Another limitation is its solubility, which makes it difficult to dissolve in aqueous solutions.
将来の方向性
There are several future directions for the research on CCTU. One of the major directions is the development of CCTU-based drugs for the treatment of various diseases such as cancer, viral infections, and inflammation. Another direction is the development of CCTU-based corrosion inhibitors for various metals. Further research is also needed to investigate the toxicity and solubility of CCTU, which will help in the development of safe and effective drugs.
Conclusion:
In conclusion, CCTU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of CCTU in various scientific fields.
合成法
CCTU can be synthesized through various methods, including the reaction of 1H-tetrazole-5-thiol with cyclohexyl isocyanate. Another method involves the reaction of 1H-tetrazole-5-thiol with cyclohexyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained by recrystallization from a suitable solvent. The purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
CCTU has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a corrosion inhibitor for various metals such as steel, copper, and aluminum. CCTU has been found to be an effective inhibitor for the corrosion of these metals, and its mechanism of action involves the formation of a protective layer on the metal surface.
CCTU has also been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor and antiviral activities, and its mechanism of action involves the inhibition of various enzymes such as topoisomerase II and HIV-1 integrase. CCTU has also been found to exhibit anti-inflammatory and analgesic activities, and its mechanism of action involves the inhibition of cyclooxygenase enzymes.
特性
IUPAC Name |
N-(2H-tetrazol-5-ylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6OS/c16-7(6-4-2-1-3-5-6)10-9(17)11-8-12-14-15-13-8/h6H,1-5H2,(H3,10,11,12,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDFJIXHVVZDGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylcarbonyl)-N'-(1H-tetraazol-5-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

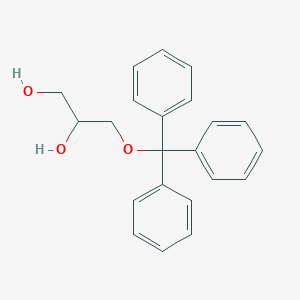

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)
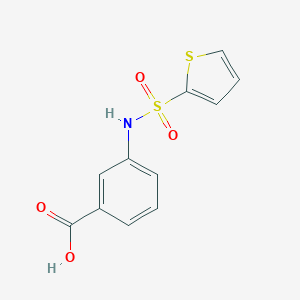

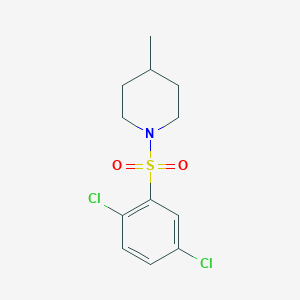
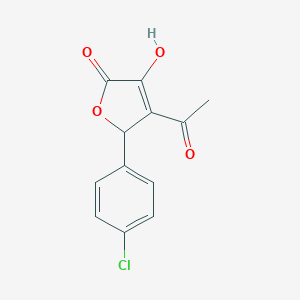
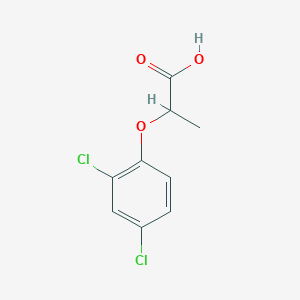
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)
![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)
